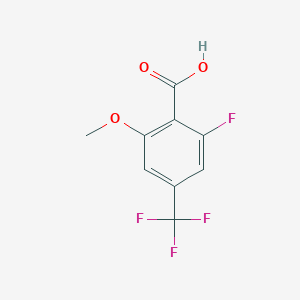

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6F4O3 |

|---|---|

Molecular Weight |

238.14 g/mol |

IUPAC Name |

2-fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C9H6F4O3/c1-16-6-3-4(9(11,12)13)2-5(10)7(6)8(14)15/h2-3H,1H3,(H,14,15) |

InChI Key |

HREUQQFCHQHDNC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(F)(F)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Oxidation of Fluorinated Methoxybenzaldehydes to Corresponding Benzoic Acids

A closely related method involves the oxidation of 2,3-difluoro-6-methoxybenzaldehyde to 2,3-difluoro-6-methoxybenzoic acid, which can be adapted for the target compound with trifluoromethyl substitution:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve 2,3-difluoro-6-methoxybenzaldehyde in aqueous potassium hydroxide solution | KOH aqueous solution, ratio 1:6 (aldehyde:KOH by mass), KOH dissolved in water (3 g KOH/20 mL water) | Ensures alkaline medium for oxidation |

| 2 | Slowly add hydrogen peroxide (29.5%) to the mixture | 40 mL H2O2 for 5 g aldehyde | Controlled addition to avoid side reactions |

| 3 | Heat reaction mixture to 70°C and stir for 2 hours | 70°C, 2 hours | Monitored by TLC for completion |

| 4 | Cool to room temperature, extract organic impurities with dichloromethane (DCM) | Multiple DCM extractions | Removes unreacted aldehyde and byproducts |

| 5 | Cool aqueous phase to 0°C, acidify slowly with concentrated HCl to pH 2 | pH control critical | Precipitates benzoic acid |

| 6 | Extract acidified solution with ethyl acetate (EA) three times | EA extraction | Isolates product from aqueous phase |

| 7 | Dry organic phase, evaporate solvent, recrystallize from DCM/EA with petroleum ether (PE) | Repeated recrystallization | Improves purity and crystallinity |

This method yields high purity fluorinated methoxybenzoic acids with good crystallization and yield, suitable for further chemical or biological applications.

Adaptation for this compound

- The trifluoromethyl group can be introduced either before or after the oxidation step depending on the availability of starting materials.

- A plausible route is to start from 2-fluoro-6-methoxy-4-(trifluoromethyl)benzaldehyde, then apply the above oxidation procedure.

- Alternatively, trifluoromethylation can be performed on 2-fluoro-6-methoxybenzoic acid derivatives using electrophilic trifluoromethylation reagents under controlled conditions.

Alternative Halogenated Benzoic Acid Preparation

A patent describes the oxidation of halogenated benzaldehydes bearing trifluoromethyl groups to corresponding benzoic acids using oxidants in organic solvents such as toluene at 0–50°C. This method involves:

- Conversion of halogenated benzaldehyde to benzoic acid via oxidation with suitable oxidants (e.g., sodium pyrosulfite or other mild oxidants).

- The reaction is performed in organic solvents to improve solubility and selectivity.

- This approach can be adapted for fluorinated and trifluoromethylated substrates.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkaline H2O2 oxidation of fluorinated methoxybenzaldehyde | 2,3-difluoro-6-methoxybenzaldehyde (adaptable) | KOH (aqueous), H2O2 (29.5%), HCl (acidification), DCM, EA, PE | 70°C, 2 h reaction; extraction and recrystallization | High purity, good yield, scalable | Requires careful pH control and multiple extractions |

| Oxidation of halogenated benzaldehydes in organic solvent | Halogenated benzaldehydes with trifluoromethyl | Oxidants (e.g., sodium pyrosulfite), toluene | 0–50°C, mild conditions | Mild, selective oxidation | May require specialized oxidants and solvents |

| Electrophilic trifluoromethylation (for CF3 introduction) | Fluorinated methoxybenzoic acid derivatives | Trifluoromethylation reagents (e.g., Togni reagent) | Varies, often mild | Direct CF3 introduction | Reagent cost and selectivity challenges |

Research Findings and Analytical Data

- The oxidation method using potassium hydroxide and hydrogen peroxide yields benzoic acids with high purity, confirmed by nuclear magnetic resonance (NMR) spectroscopy and thin-layer chromatography (TLC).

- The trifluoromethyl group enhances lipophilicity and biological activity potential, making the compound valuable in medicinal chemistry.

- Analytical characterization includes NMR, FTIR, and mass spectrometry to confirm structure and purity. For example, NMR spectra show characteristic shifts for aromatic protons and fluorine substituents, while FTIR confirms carboxylic acid and methoxy functional groups.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid with structurally related benzoic acid derivatives, highlighting substituent effects on molecular properties and applications:

*Note: Molecular weight calculated based on formula C₉H₆F₄O₃.

Physicochemical Properties

- Acidity : The trifluoromethyl (-CF₃) and fluorine (-F) groups at positions 4 and 2 enhance the acidity of the carboxylic acid group by withdrawing electron density, while the methoxy (-OCH₃) group at position 6 donates electrons, partially counteracting this effect. This balance may result in a pKa lower than unsubstituted benzoic acid (pKa ~4.2) but higher than analogs like 2-fluoro-6-(trifluoromethyl)benzoic acid (pKa ~1.5–2.0) .

Biological Activity

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group and a methoxy substituent, which can enhance its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

- Chemical Formula : C₈H₆F₄O₂

- Molecular Weight : 210.13 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Synthesis and Structure

The synthesis of this compound typically involves the introduction of fluorine and methoxy groups onto the benzoic acid structure through various organic reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The presence of these functional groups is believed to influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of fluorinated benzoic acids exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including:

- HepG2 (human hepatocellular carcinoma) : IC₅₀ = 22.5 ± 0.3 µg/mL

- HCT-116 (colon cancer) : IC₅₀ = 15.4 ± 0.5 µg/mL

These compounds often act by inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways such as PI3K/AKT .

Antibacterial Activity

Fluorinated benzoic acids have also demonstrated antibacterial activity against resistant strains of bacteria. For example, studies show that related compounds can inhibit the growth of:

- Methicillin-resistant Staphylococcus aureus (MRSA) : MIC = 1.25 mg/mL

- Klebsiella pneumoniae : MIC = 0.625 mg/mL

These compounds are effective in preventing biofilm formation, which is critical in treating chronic infections .

Structure-Activity Relationship (SAR)

The biological activity of fluorinated benzoic acids is often correlated with their structure. The introduction of trifluoromethyl and methoxy groups enhances lipophilicity and receptor binding affinity, leading to improved agonistic activity at G protein-coupled receptors (GPCRs). A study indicated that modifications to the aromatic ring could significantly alter the potency and selectivity of these compounds against various biological targets .

Case Studies

-

Anticancer Efficacy :

A study investigated the effects of a series of fluorinated benzoic acids on cancer cell lines, revealing that specific substitutions on the aromatic ring led to enhanced cytotoxicity and selectivity towards cancer cells over normal cells. -

Antimicrobial Properties :

In another case, a derivative was tested against a panel of antibiotic-resistant bacteria, demonstrating superior efficacy compared to traditional antibiotics like vancomycin, particularly in biofilm disruption assays.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

- Fluorination : Electrophilic aromatic substitution (e.g., using Selectfluor™) or nucleophilic displacement of nitro/halogen groups.

- Methoxy Introduction : Alkylation of phenolic intermediates with methyl iodide under basic conditions.

- Trifluoromethylation : Cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura) using Cu/CF₃ sources or trifluoromethyl boronic esters.

- Purification : Recrystallization in ethanol/water mixtures or preparative HPLC (C18 columns, acetonitrile/water mobile phase) to achieve >95% purity. Monitor by TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) .

Q. How can researchers reliably characterize this compound’s structure and purity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorination (δ ~-110 to -120 ppm for aromatic F) and trifluoromethyl groups (δ ~-60 to -70 ppm). ¹H NMR for methoxy protons (δ ~3.8–4.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS (expected [M-H]⁻ at m/z 252.03) or electron ionization (EI-MS) fragmentation patterns (base peak at m/z 208.11 for decarboxylation) .

- Elemental Analysis : Match calculated vs. observed C, H, F percentages (theoretical: C 47.06%, H 2.96%, F 33.32%) .

Q. What solvent systems are recommended for solubility and reactivity studies?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM). For kinetic studies:

- Use DMSO for stock solutions (10 mM) and dilute into aqueous buffers (pH 7.4) with <1% organic content to avoid precipitation.

- Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?

- Methodological Answer :

- Crystal Growth : Slow evaporation from ethanol/water (1:1) at 4°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.

- Refinement : SHELXL-2018 for structure solution; analyze intermolecular interactions (e.g., hydrogen bonds between -COOH and methoxy groups). Compare with Cambridge Structural Database entries for similar trifluoromethyl benzoates .

Q. How should researchers address contradictory spectral data (e.g., NMR shifts) across literature sources?

- Methodological Answer :

- Cross-Validation : Replicate experiments under standardized conditions (solvent, temperature, concentration).

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to simulate NMR spectra and compare with experimental data.

- Refer to NIST Data : Leverage published reference spectra (e.g., NIST Chemistry WebBook) for benchmarking .

Q. What strategies are effective for studying its metabolic stability in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH-regenerating systems for cytochrome P450 activity.

- Metabolite Identification : High-resolution Orbitrap MS with HCD fragmentation; look for demethylation (loss of -OCH₃, Δm/z = -15.99) or defluorination .

Q. How do electronic effects of fluorine and trifluoromethyl groups influence its reactivity in medicinal chemistry?

- Methodological Answer :

- Electron-Withdrawing Effects : The -CF₃ group lowers pKa of the -COOH group (predicted ~2.5), enhancing bioavailability.

- Hydrogen-Bonding : Fluorine’s electronegativity stabilizes interactions with target proteins (e.g., kinase inhibitors). Use molecular docking (AutoDock Vina) to simulate binding affinities .

Q. What computational tools predict its environmental persistence or toxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.